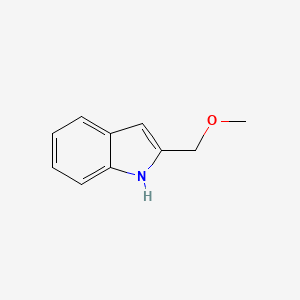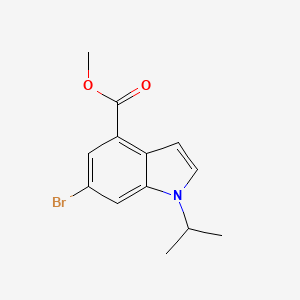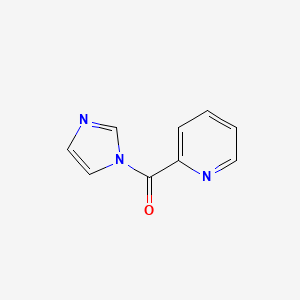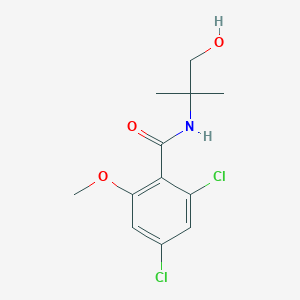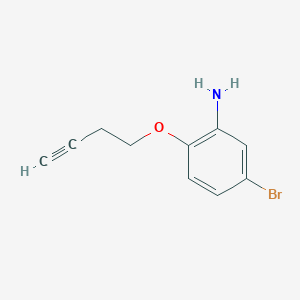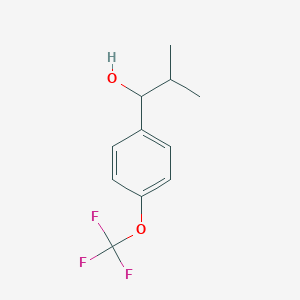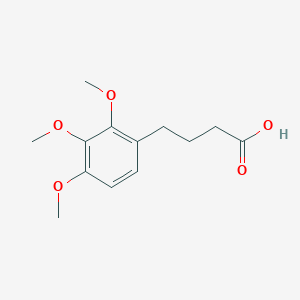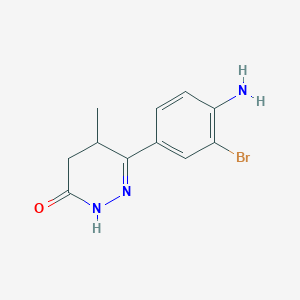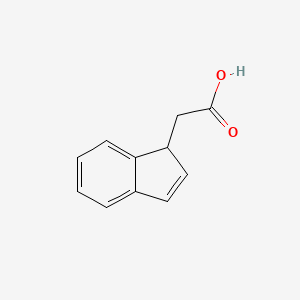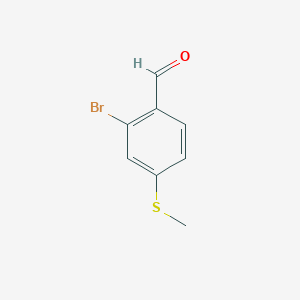
2-Bromo-4-(methylsulfanyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-(methylsulfanyl)benzaldehyde: is an organic compound with the molecular formula C8H7BrOS It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the second position and a methylthio group at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(methylsulfanyl)benzaldehyde can be achieved through several methods. One common approach involves the bromination of 4-(methylthio)benzaldehyde. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-4-(methylsulfanyl)benzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through reactions such as Suzuki-Miyaura coupling, where boron reagents are used.
Oxidation and Reduction: The aldehyde group can be oxidized to the corresponding carboxylic acid or reduced to the alcohol.
Condensation Reactions: The compound can participate in condensation reactions, forming Schiff bases with amines.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Products: Various substituted benzaldehydes.
Oxidation Products: 2-Bromo-4-(methylthio)benzoic acid.
Reduction Products: 2-Bromo-4-(methylthio)benzyl alcohol.
Aplicaciones Científicas De Investigación
Chemistry: 2-Bromo-4-(methylsulfanyl)benzaldehyde is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: It can be used to synthesize bioactive molecules with antibacterial, antifungal, or anticancer properties .
Industry: In the materials science field, this compound is used in the synthesis of polymers and advanced materials with specific properties .
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-(methylsulfanyl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, Schiff bases derived from this compound have shown antioxidant activity by scavenging free radicals .
Comparación Con Compuestos Similares
4-Bromobenzaldehyde: Similar structure but lacks the methylthio group.
2-Bromo-4-methylbenzaldehyde: Similar structure but has a methyl group instead of a methylthio group.
2-Bromo-4-methoxybenzaldehyde: Similar structure but has a methoxy group instead of a methylthio group.
Uniqueness: 2-Bromo-4-(methylsulfanyl)benzaldehyde is unique due to the presence of both bromine and methylthio substituents, which confer distinct reactivity and properties. The methylthio group can participate in various chemical reactions, providing additional versatility compared to similar compounds.
Propiedades
Fórmula molecular |
C8H7BrOS |
|---|---|
Peso molecular |
231.11 g/mol |
Nombre IUPAC |
2-bromo-4-methylsulfanylbenzaldehyde |
InChI |
InChI=1S/C8H7BrOS/c1-11-7-3-2-6(5-10)8(9)4-7/h2-5H,1H3 |
Clave InChI |
WNCYJCBJDXPRIK-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC(=C(C=C1)C=O)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

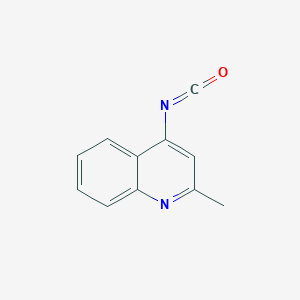
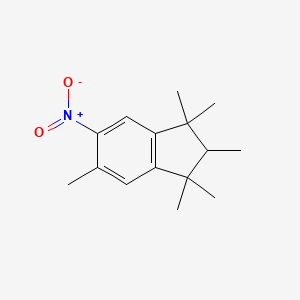
![4-Methylbenzo[b]thiophene-5-carbaldehyde](/img/structure/B8571103.png)
